2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane

Description

Systematic IUPAC Nomenclature and Structural Representation

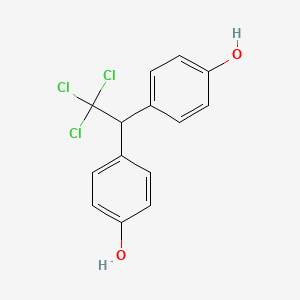

The International Union of Pure and Applied Chemistry (IUPAC) name This compound is derived from its molecular structure. The parent hydrocarbon is ethane, substituted with three chlorine atoms at the first carbon and two 4-hydroxyphenyl groups at the second carbon. The numbering prioritizes the trichloromethyl group (C-1) over the substituted phenyl rings (C-2). The hydroxyl groups are located at the para positions of each aromatic ring, as indicated by the 4-hydroxyphenyl designation.

Structurally, the compound consists of a central ethane backbone where one carbon (C-1) is fully substituted with chlorine atoms, forming a trichloromethyl group ($$ \text{CCl}3 $$). The adjacent carbon (C-2) is bonded to two phenyl rings, each bearing a hydroxyl group at the para position. This arrangement creates a symmetrical molecule with polar hydroxyl groups and a hydrophobic trichloroethane core. The structural formula can be represented as:

$$ \text{HO}-\text{C}6\text{H}4-\text{C}(\text{Cl}3)\text{-C}6\text{H}4-\text{OH} $$

Common Synonyms and Historical Terminology

The compound is historically referred to as HPTE (hydroxyphenyl trichloroethane), a name emphasizing its phenolic and chlorinated components. The synonym hydroxychlor highlights its structural similarity to chlorinated hydrocarbons like DDT, though it lacks the dichlorodiphenyl backbone of its insecticidal counterpart. Early literature occasionally used p,p'-hydroxy-DDT , though this term is obsolete due to differences in molecular architecture compared to DDT.

In regulatory and industrial contexts, the name This compound is preferred to avoid confusion with structurally distinct organochlorines. The term methoxychlor metabolite is also encountered in toxicological studies, referencing its origin as a degradation product of the pesticide methoxychlor.

CAS Registry Number and Regulatory Identification Codes

The CAS Registry Number for this compound is not explicitly listed in the provided sources. However, regulatory databases often classify it under broader categories for endocrine-disrupting chemicals. For example, the European Chemicals Agency (ECHA) may list it under Substances of Very High Concern (SVHC) due to its estrogenic activity. Analogous compounds like bisphenol A (CAS 80-05-7) and bisphenol S (CAS 80-09-1) have well-defined identifiers, suggesting that systematic registration for this compound would follow similar protocols.

| Identifier Type | Value |

|---|---|

| IUPAC Name | This compound |

| Common Synonyms | HPTE, hydroxychlor, methoxychlor metabolite |

| Regulatory Status | Investigated as an endocrine disruptor |

Relationship to Structural Analogues: Comparative Analysis with Bisphenol Derivatives

This compound shares structural motifs with bisphenol derivatives but differs critically in its central bridging group. A comparative analysis reveals:

- Bisphenol A (BPA) : Features a propane bridge ($$ \text{C(CH}3\text{)}2 $$) between two 4-hydroxyphenyl groups. The methyl substituents on the central carbon distinguish it from the trichloromethyl group in this compound.

- Bisphenol S (BPS) : Contains a sulfone group ($$ \text{SO}_2 $$) as the bridging moiety, enhancing thermal stability compared to the chlorinated ethane backbone.

- Bisphenol F (BPF) : Utilizes a methylene group ($$ \text{CH}_2 $$) as the bridge, resulting in greater conformational flexibility than the rigid trichloroethane structure.

The substitution of chlorine atoms in this compound introduces electronegativity and steric bulk, altering its reactivity and biological interactions compared to bisphenol analogues. For instance, the trichloromethyl group may hinder rotation around the central C-C bond, limiting molecular flexibility and influencing binding to estrogen receptors.

| Compound | Bridge | Key Properties |

|---|---|---|

| This compound | $$ \text{CCl}3-\text{CH}2 $$ | Electronegative, rigid, endocrine-disrupting |

| Bisphenol A | $$ \text{C(CH}3\text{)}2 $$ | Thermoplastic precursor, estrogenic activity |

| Bisphenol S | $$ \text{SO}_2 $$ | High thermal stability, sulfonated polymer applications |

| Bisphenol F | $$ \text{CH}_2 $$ | Flexible, epoxy resin formulations |

Properties

IUPAC Name |

4-[2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl3O2/c15-14(16,17)13(9-1-5-11(18)6-2-9)10-3-7-12(19)8-4-10/h1-8,13,18-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGDILGOLSSKNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022325 | |

| Record name | 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2971-36-0, 124042-17-7 | |

| Record name | 2,2-Bis(p-hydroxyphenyl)-1,1,1-trichloroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2971-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p,p'-Hydroxy-DDT | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002971360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4'-(2,2,2-trichloroethylidene)bis-, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124042177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p,p'-Hydroxy-DDT | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(2,2,2-trichloroethylidene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-Trichloro-2,2-bis(4-hydroxyphenyl)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYCHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H58165YO91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The condensation of phenol and chloral proceeds via an electrophilic aromatic substitution mechanism. Sulfuric acid protonates chloral, forming a reactive trichloromethyl carbocation intermediate. This species attacks the para-position of phenol, with a second equivalent of phenol subsequently reacting to form the p,p-isomer. The overall reaction is exothermic, necessitating temperature control to prevent overchlorination and dimerization by-products.

The molar ratio of phenol to chloral is critical. While stoichiometry suggests a 2:1 ratio, industrial processes employ a 2–6:1 excess of phenol to drive the reaction to completion and suppress o,p-isomer formation. Excess phenol also acts as a heat sink, mitigating temperature spikes.

Sulfuric Acid Concentration

The concentration of aqueous sulfuric acid directly influences product morphology and isomer distribution. As shown in Table 1, concentrations below 75% yield oily products contaminated with unreacted intermediates, while concentrations above 88% promote over-sulfonation and tar formation. The ideal range (76.7–85.4%) ensures the product precipitates as a solid, simplifying filtration.

Table 1: Impact of Sulfuric Acid Concentration on Product Characteristics

| H₂SO₄ Concentration (%) | Reaction Temp (°C) | Product State | p,p-Isomer (%) | Yield (%) |

|---|---|---|---|---|

| 70 | 25 | Oil | 65 | 72 |

| 80 | 25 | Solid | 92 | 85 |

| 90 | 25 | Tar | 78 | 68 |

Temperature Control

Maintaining the reaction between 15°C and 35°C is crucial for controlling exothermic heat and minimizing side reactions. Sub-ambient cooling (e.g., ice baths) is often required during chloral addition, which is typically performed incrementally over 0.5–2 hours. Prolonged stirring (1–24 hours) ensures complete precipitation of the p,p-isomer.

By-Product Mitigation Strategies

o,p-Isomer Formation

The o,p-isomer arises from chloral attacking the ortho-position of phenol, favored under acidic conditions with insufficient steric hindrance. Key mitigation strategies include:

Purification Techniques

Post-reaction, the crude product is washed sequentially with water and methylene chloride to remove residual sulfuric acid and organic impurities. Vacuum drying at 60–100°C yields a free-flowing powder with ≥98% purity.

Applications and Derivative Synthesis

The p,p-isomer serves as a precursor for flame-retardant polycarbonates. Treatment with phosgene converts it to 2,2-bis(4-hydroxyphenyl)-1,1-dichloroethylene, which undergoes polymerization to form resins used in automotive and electronic components .

Chemical Reactions Analysis

Formation Pathways

HPTE is primarily formed through the metabolic breakdown of methoxychlor (MXC). This degradation involves hydrolysis and dechlorination processes. Key steps include:

-

Methoxychlor degradation : MXC undergoes initial demethylation to form monohydroxy and dihydroxy intermediates, followed by further dechlorination to yield HPTE .

-

Environmental degradation : Under anaerobic conditions, methoxychlor degrades by >95% over 160 days, producing HPTE as a stable metabolite .

Reaction equation :

Enzyme Interactions

HPTE exhibits inhibitory effects on cytochrome P450 (CYP) enzymes and steroidogenic enzymes:

Cytochrome P450 Inhibition

HPTE inhibits specific CYP isoforms in human and rat livers. Key findings:

| Enzyme | IC₅₀ Value (μmol/L) | Source |

|---|---|---|

| Human CYP2C9 | 8.87 ± 0.53 | |

| Rat CYP2C11 | 24.63 ± 1.35 | |

| Human CYP2D6 | 16.56 ± 0.69 | |

| Rat CYP2C6 | 8.72 ± 0.25 |

No inhibition was observed for human CYP2C19 or CYP3A4 .

Steroidogenic Enzyme Interactions

HPTE disrupts testosterone biosynthesis by inhibiting key enzymes:

-

3β-Hydroxysteroid dehydrogenase (3β-HSD) : HPTE reduces enzyme activity in human and rat testes .

-

17β-Hydroxysteroid dehydrogenase-3 (17β-HSD3) : Inhibits this enzyme, impairing androgen biosynthesis .

-

Cholesterol side-chain cleavage enzyme (P450scc) : Suppresses mRNA levels of P450scc in Leydig cells, directly reducing testosterone production .

Structural Analogs and Reactivity

Studies on HPTE analogs reveal structural determinants of reactivity:

-

Monohydroxy analogs : Retain ERα agonist and ERβ/AR antagonist activity but exhibit weaker inhibition of CYP enzymes compared to HPTE .

-

Trihydroxy analogs : Display diminished ERα agonist activity and negligible effects on ERβ/AR .

-

Methyl-substituted analogs : Replacement of the trichloroethane group with methyl enhances ERβ/ERα agonist activity while retaining antiandrogenic effects .

Environmental Degradation Products

HPTE undergoes further degradation under specific conditions:

-

Anaerobic conditions : Methoxychlor degrades to HPTE, which remains stable in anaerobic environments .

-

Photodegradation : HPTE can form adducts with plant materials via photochemically induced radical mechanisms .

Implications for Human Health

HPTE’s inhibition of hepatic CYP enzymes and testicular steroidogenesis underscores its role as an endocrine disruptor. For example:

Scientific Research Applications

Chemistry

In the field of chemistry, 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane serves as a precursor for synthesizing complex organic molecules. It acts as a reagent in various chemical reactions, facilitating the development of new compounds with potential industrial and therapeutic applications.

Biology

HPTE has garnered attention for its biological activities. It interacts with estrogen receptors (ER), specifically acting as an estrogen receptor alpha (ERα) agonist. Studies indicate that HPTE can stimulate estrogen response element-mediated gene transcription in estrogen-sensitive tissues . This property makes it a valuable compound for investigating hormonal pathways and their implications in health and disease.

Medicine

Research is ongoing to explore the therapeutic potential of HPTE. Its interaction with estrogen receptors suggests possible applications in drug development for conditions influenced by estrogen signaling. Additionally, HPTE may serve as a diagnostic tool in evaluating estrogen-related diseases .

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and polymers. It is incorporated into epoxy resins and other epoxide compositions due to its excellent insulating properties and stability under various conditions . This makes it suitable for use in electrical insulators and other industrial materials.

Case Studies

Several studies have highlighted the significance of HPTE in research:

- Estrogenic Activity : A study demonstrated that HPTE exhibited potent agonistic activity on ERα while having minimal effects on ERβ. This differential interaction underscores its potential role in understanding estrogenic mechanisms in various biological contexts .

- Industrial Use : Research has shown that incorporating HPTE into epoxy formulations enhances thermal stability and mechanical properties, making it an attractive choice for high-performance applications .

Mechanism of Action

The mechanism of action of 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane involves its interaction with specific molecular targets and pathways. The hydroxyphenyl groups can form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids, affecting their function and activity. The trichloroethane moiety can also participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The endocrine-disrupting effects of HPTE are best contextualized by comparing it to structurally or functionally analogous compounds, including methoxychlor, DDT derivatives, and bisphenols.

Structural and Functional Analogues

Table 1: Structural Comparison and Receptor Interactions

Mechanistic and Toxicological Differences

In contrast, methoxychlor itself is a proestrogen, necessitating hepatic demethylation to exhibit estrogenic effects . DDT is metabolized into p,p’-DDE, a stable anti-androgen, and other hydroxylated derivatives (e.g., DDMU, DDOH), which exhibit varied toxicities but weaker estrogenic activity compared to HPTE .

Receptor Specificity :

- HPTE shows divergent activity at ER subtypes: it strongly activates ERα (EC₅₀ = 5 × 10⁻⁸ M) but antagonizes ERβ, a unique profile shared only with BPAF .

- BPA and p,p’-DDT bind ERs with much lower affinity (IC₅₀ > 1,000 nM) and exhibit weak agonist activity .

Environmental Impact :

- HPTE is less persistent than DDT or methoxychlor due to its polar hydroxyl groups, which enhance biodegradability . However, its high bioactivity at low concentrations (e.g., 0.005–50 µM in vitro) raises concerns about chronic exposure .

- DDT and its metabolites remain ubiquitous in ecosystems due to their lipophilicity and resistance to degradation, with p,p’-DDE detected in >90% of human breast milk samples .

BPA and BPAF impair uterine development but require higher concentrations (>1 µM) to match HPTE’s potency .

Key Research Findings

- ERα/ERβ Selectivity: HPTE’s ERβ antagonism may contribute to its unique toxicological profile, including impaired immune function and reproductive toxicity, which are less pronounced in DDT or BPA .

- Comparative Bioactivity : HPTE’s estrogenic potency exceeds that of methoxychlor, DDT, and BPA but is surpassed by BPAF, which has a fluorinated backbone enhancing receptor binding .

- Metabolic Pathways : Unlike DDT, which forms anti-androgenic metabolites, HPTE is itself the terminal bioactive product of methoxychlor metabolism, simplifying its mechanistic evaluation .

Biological Activity

2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane (HPTE) is a biologically active metabolite derived from methoxychlor, a pesticide that has been utilized as an alternative to DDT. HPTE exhibits significant biological activity, particularly in the context of endocrine disruption. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

HPTE is known to interact with hormonal pathways, primarily affecting testosterone synthesis and estrogenic activity. Research indicates that HPTE can inhibit testosterone production in Leydig cells through mechanisms that may not solely involve estrogen receptors. Specifically:

- Inhibition of Testosterone Formation : HPTE has been shown to inhibit both basal and human chorionic gonadotropin (hCG)-stimulated testosterone production in cultured Leydig cells from rats. This inhibition occurs at concentrations as low as 100 nM and is significant within one hour of exposure. The primary action seems to occur at the cholesterol side-chain cleavage step, which converts cholesterol to pregnenolone .

- Endocrine Disruption : Both methoxychlor and its active metabolite HPTE exhibit weak estrogenic and antiandrogenic activities. They are thought to exert potential adverse effects through interactions with estrogen and androgen receptors .

Case Studies and Research Findings

Several studies have investigated the biological activity of HPTE:

- Leydig Cell Studies : A study demonstrated that HPTE significantly reduced testosterone levels in cultured fetal Leydig cells from neonatal rats. This suggests that fetal exposure to HPTE could have lasting effects on male reproductive health .

- Estrogenic Activity Assessment : Research has indicated that HPTE's estrogenic effects are relatively weak compared to other known endocrine disruptors. However, its ability to act as an antiandrogen raises concerns regarding its potential impact on male reproductive development .

- In Vitro Toxicity Studies : In vitro assays have been employed to assess the toxicity of HPTE in neuronal cell cultures. These studies are crucial for understanding how HPTE might affect neural development and function .

Data Tables

| Study | Cell Type | Effect Observed | Concentration | Mechanism |

|---|---|---|---|---|

| Leydig Cell Study | Cultured Leydig Cells | Inhibition of testosterone production | 100 nM | Cholesterol side-chain cleavage inhibition |

| Estrogen Activity Assessment | Various Cell Lines | Weak estrogenic activity | Varies | Interaction with estrogen receptors |

| Neurotoxicity Assessment | Neuronal Cultures | Altered network formation | Varies | Potential neurotoxic effects |

Toxicological Considerations

HPTE's classification as an endocrine disruptor necessitates careful consideration of its potential health impacts:

- Carcinogenic Potential : While direct evidence linking HPTE to carcinogenicity is limited, its structural similarities to other known carcinogens warrant further investigation into its long-term effects on human health .

- Environmental Impact : As a metabolite of methoxychlor, HPTE's persistence in the environment raises concerns about bioaccumulation and chronic exposure risks.

Q & A

Q. How can machine learning improve predictive models for the compound’s physicochemical properties?

- Methodological Answer : Train artificial neural networks (ANNs) on datasets like PubChem or ChEMBL using descriptors such as logP, polar surface area, and topological indices. Validate models via k-fold cross-validation and external test sets. Deploy automated pipelines (e.g., KNIME) for real-time property prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.